Boc-alpha-(1-naphthylmethyl)-DL-Pro-OH
Overview
Description
Boc-alpha-(1-naphthylmethyl)-DL-Pro-OH is a chemical compound that belongs to the class of proline derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the alpha position of the proline molecule, which is further substituted with a 1-naphthylmethyl group. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-alpha-(1-naphthylmethyl)-DL-Pro-OH typically involves the following steps:
Protection of Proline: The proline molecule is first protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This step introduces the Boc protecting group.
Substitution Reaction: The protected proline is then subjected to a substitution reaction with 1-naphthylmethyl bromide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3). This introduces the 1-naphthylmethyl group at the alpha position.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-alpha-(1-naphthylmethyl)-DL-Pro-OH can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Deprotection: Removal of the Boc group to yield the free amine.
Scientific Research Applications
Boc-alpha-(1-naphthylmethyl)-DL-Pro-OH has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-alpha-(1-naphthylmethyl)-DL-Pro-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group provides stability during chemical reactions, while the 1-naphthylmethyl group can enhance the compound’s binding affinity to its target. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Boc-alpha-(1-naphthylmethyl)-L-Pro-OH: Similar structure but with a different stereochemistry.
Boc-alpha-(1-naphthylmethyl)-D-Pro-OH: Another stereoisomer of the compound.
Boc-alpha-(2-naphthylmethyl)-DL-Pro-OH: Substitution at the 2-position of the naphthyl group.
Uniqueness
Boc-alpha-(1-naphthylmethyl)-DL-Pro-OH is unique due to its specific substitution pattern and the presence of both enantiomers (DL form). This gives it distinct chemical and biological properties compared to its stereoisomers and other similar compounds.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-20(2,3)26-19(25)22-13-7-12-21(22,18(23)24)14-16-10-6-9-15-8-4-5-11-17(15)16/h4-6,8-11H,7,12-14H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZACKVIUSVDGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC3=CC=CC=C32)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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